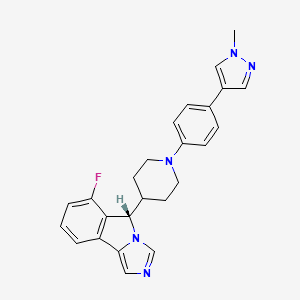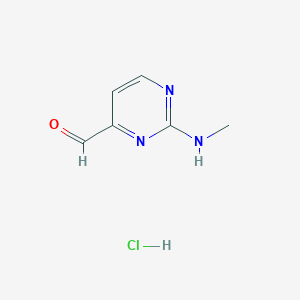
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a methylamino group at the second position and a formyl group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution using methylamine.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the pyrimidine derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: 2-(Methylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Methylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the synthesis of agrochemicals, dyes, and other fine chemicals.
作用機序
The mechanism of action of 2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or modulator by interacting with specific molecular targets such as proteins or nucleic acids. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine-4-carbaldehyde: Lacks the methyl group on the amino substituent.
2-(Dimethylamino)pyrimidine-4-carbaldehyde: Contains an additional methyl group on the amino substituent.
2-(Methylamino)pyrimidine-5-carbaldehyde: The formyl group is located at the fifth position instead of the fourth.
Uniqueness
2-(Methylamino)pyrimidine-4-carbaldehyde hydrochloride is unique due to the specific positioning of the methylamino and formyl groups on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8ClN3O |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
2-(methylamino)pyrimidine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c1-7-6-8-3-2-5(4-10)9-6;/h2-4H,1H3,(H,7,8,9);1H |
InChIキー |
RGXCBJYFVKUCHV-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC=CC(=N1)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


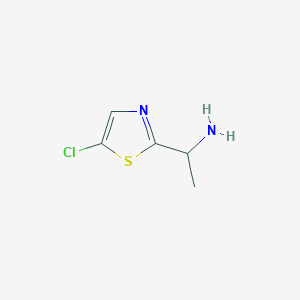
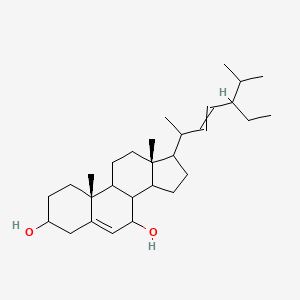


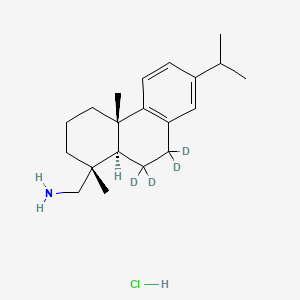
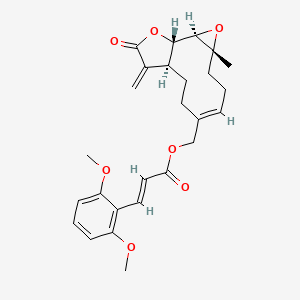


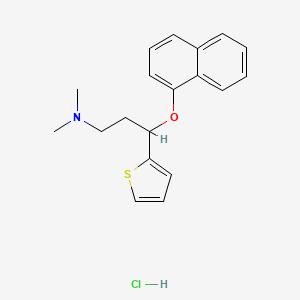
![(2S)-2,5,5-trideuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12431610.png)

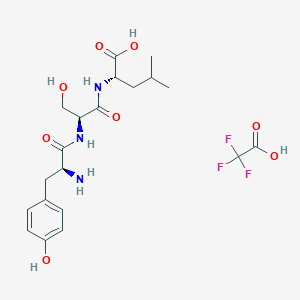
![3-[(3,4,5-trimethoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12431640.png)
